molecular formula C20H18N4O6S B13371061 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13371061
M. Wt: 442.4 g/mol
InChI Key: GRXAYMPSFVGCDI-UHFFFAOYSA-N
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Description

3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and trimethoxyphenyl intermediates, which are then coupled through a series of reactions to form the final triazolothiadiazole structure. Common reagents used in these reactions include various chlorinating agents, bases, and solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce different functional groups into the molecule, leading to a diverse array of derivatives .

Scientific Research Applications

3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its unique combination of functional groups and structural motifs, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18N4O6S

Molecular Weight

442.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yloxymethyl)-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H18N4O6S/c1-25-15-6-11(7-16(26-2)18(15)27-3)19-23-24-17(21-22-20(24)31-19)9-28-12-4-5-13-14(8-12)30-10-29-13/h4-8H,9-10H2,1-3H3

InChI Key

GRXAYMPSFVGCDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=NN=C3S2)COC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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